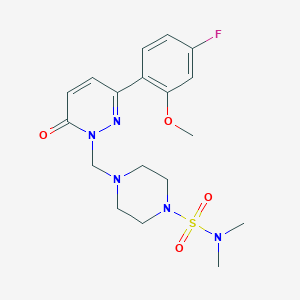
C18H24FN5O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the chemical formula C18H24FN5O4S is known for its complex structure and diverse applications. This compound contains a fluorine atom, a sulfonamide group, and a pyrazole ring, making it a unique molecule with significant potential in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H24FN5O4S involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonamide group. One common synthetic route includes the reaction of a fluorinated aromatic compound with a sulfonamide precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include purification steps such as crystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
C18H24FN5O4S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and various substituted aromatic compounds.
Scientific Research Applications
C18H24FN5O4S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C18H24FN5O4S involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
C18H24FN5O4: A similar compound lacking the sulfonamide group.
C18H24FN5O3S: A compound with a similar structure but different functional groups.
Uniqueness
C18H24FN5O4S: is unique due to its combination of a fluorine atom, a sulfonamide group, and a pyrazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H24FN5O4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H24FN5O4S/c1-21(2)29(26,27)23-10-8-22(9-11-23)13-24-18(25)7-6-16(20-24)15-5-4-14(19)12-17(15)28-3/h4-7,12H,8-11,13H2,1-3H3 |
InChI Key |
WLFDHTDBBRRAFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















